molecular formula C8H14N2OS B3022504 1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-2-ol dihydrochloride CAS No. 921146-02-3

1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-2-ol dihydrochloride

Cat. No. B3022504
M. Wt: 186.28
InChI Key: REXJGWBGXZDNSH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of activated ketomethylenic compounds for the Gewald and Dimroth reactions, as seen in the first paper. These reactions are useful for constructing heterocyclic frameworks such as 1,2,3-triazoles and thiophenes, which are obtained in high yields and in minimal time . Although the compound is not a direct product of these reactions, the methodology could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including FT-IR, 1H, and 13C NMR, as mentioned in the second paper . These techniques are essential for confirming the structure of synthesized compounds, including the presence of specific functional groups and the overall molecular framework.

Chemical Reactions Analysis

The related compounds discussed in the papers are reactive in anion reactions, which are crucial for constructing complex molecules with heterocyclic structures . The reactivity of the compound can be inferred to some extent from these related studies, suggesting that it may also participate in similar chemical reactions due to the presence of a heterocyclic moiety and an amino group.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-2-ol dihydrochloride are not directly provided, the related compounds synthesized in the second paper were evaluated for antimicrobial activity . This suggests that the compound may also possess biological activity, which could be a significant physical property. The chemical properties such as reactivity in anion reactions are inferred from the first paper .

Scientific Research Applications

One related study describes the synthesis and investigation of 1,3-bis(5-nitraminotetrazol-1-yl)propan-2-ol and its salts, showcasing the reactivity and potential applications of similar thiazole-based compounds in materials science (Klapötke et al., 2017). Another research effort focused on solvent effects on molecular aggregation in compounds containing thiazole units, providing insights into how these compounds interact in various environments, which is crucial for designing functional materials and drugs (Matwijczuk et al., 2016).

Applications in Biological Systems

Thiazole derivatives have been explored for their potential biological activities, including antimicrobial, antifungal, and antidiabetic properties. For instance, novel bi-heterocycles containing thiazole units have been synthesized and evaluated for their anti-diabetic potential via enzyme inhibition studies, suggesting their utility as valuable anti-diabetic agents (Abbasi et al., 2020). Similarly, thiazole-based compounds have been assessed for their antifungal and antibacterial activities, demonstrating marginal efficacy against various microbial strains (Ahluwalia et al., 1986).

Future Directions

Thiazole derivatives constitute an important class of biologically active compounds with the benefit of lower toxicity . They have shown anticancer, anti-inflammatory, anti-HIV, antiviral, anticonvulsant, antihypertensive, and other activities . Therefore, the future directions of this compound could involve further exploration of its potential uses in medicinal chemistry.

properties

IUPAC Name

1-[(5-methyl-1,3-thiazol-2-yl)methylamino]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2OS/c1-6(11)3-9-5-8-10-4-7(2)12-8/h4,6,9,11H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXJGWBGXZDNSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)CNCC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-2-ol dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-2-ol dihydrochloride
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1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-2-ol dihydrochloride
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1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-2-ol dihydrochloride
Reactant of Route 4
1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-2-ol dihydrochloride
Reactant of Route 5
1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-2-ol dihydrochloride
Reactant of Route 6
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1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-2-ol dihydrochloride

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